

Application Notes and Protocols for Ceritinib in Organoid Culture Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (Zykadia®) is a second-generation, highly selective, and potent inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2]. It is clinically approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC)[3][4][5]. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular heterogeneity of original tumors, are increasingly being utilized for preclinical drug screening and personalized medicine[6]. This document provides detailed application notes and protocols for the use of ceritinib in organoid culture systems, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

Ceritinib is an ATP-competitive ALK tyrosine kinase inhibitor[7]. In cancers driven by ALK rearrangements, such as a subset of NSCLC, the resulting fusion protein is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival[4][5][8]. **Ceritinib** binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins[4][5]. This blockade leads to the downregulation of key pathways including:

 PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.



- STAT3 Pathway: Blocking STAT3 signaling can induce apoptosis.
- ERK1/2 (MAPK) Pathway: Inhibition of this pathway can arrest the cell cycle[1][4].

Ceritinib has also demonstrated efficacy against various crizotinib-resistant ALK mutations[9].

Data Presentation

Table 1: In Vitro Efficacy of Ceritinib in 2D and 3D

Cancer Models

Cell Line	Cancer Type	Culture Model	IC50 / GI50	Reference
H3122	ALK+ NSCLC	2D	~10 nM (Ceritinib) vs ~100 nM (Crizotinib)	[1]
H2228	ALK+ NSCLC	2D	~20 nM (Ceritinib) vs ~200 nM (Crizotinib)	[1]
HCT-116	Colorectal Cancer	2D	Not specified	[10]
HCT-116	Colorectal Cancer	3D Spheroid	Not specified	[10]
Ba/F3-NPM-ALK	Anaplastic Large Cell Lymphoma	2D	26.0 nM	[7]
Karpas290	Anaplastic Large Cell Lymphoma	2D	22.8 nM	[7]

Table 2: In Vivo Efficacy of Ceritinib in Xenograft Models



Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition	Reference
Ba/F3 (EML4- ALK-WT)	NSCLC	Ceritinib (25 mg/kg)	84.9%	[11][12]
Ba/F3 (EML4- ALK-WT)	NSCLC	PD-L1 inhibitor (10 mg/kg)	20.0%	[11][12]
Ba/F3 (EML4- ALK-WT)	NSCLC	Ceritinib + PD-L1 inhibitor	91.9%	[11][12]
SU-DHL-1	Anaplastic Large Cell Lymphoma	Ceritinib (50 mg/kg)	Significant tumor growth inhibition	[1]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs) for Ceritinib Screening

This protocol is a generalized procedure and may require optimization based on the specific tumor type.

Materials:

- Fresh tumor tissue biopsy
- DMEM/F-12 medium
- Collagenase Type IV
- Dispase
- Trypsin-EDTA
- Fetal Bovine Serum (FBS)
- Matrigel® or other basement membrane extract



- Organoid culture medium (specific to tissue of origin)
- ROCK inhibitor (e.g., Y-27632)
- Antibiotics (Penicillin-Streptomycin)

Procedure:

- Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F-12 medium on ice and process within 2-4 hours.
- Mechanical and Enzymatic Dissociation:
 - Wash the tissue multiple times with cold PBS containing antibiotics.
 - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
 - Incubate the fragments in a digestion solution containing Collagenase Type IV and Dispase at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
 - Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.
 - Filter the cell suspension through a 70 μm cell strainer to remove undigested tissue.
- Cell Plating and Organoid Formation:
 - Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid culture medium.
 - Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
 - Plate 50 μL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.
 - Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
 - \circ Carefully add 500 μ L of organoid culture medium supplemented with ROCK inhibitor to each well.



- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a 5% CO2 incubator.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.

Protocol 2: Ceritinib Treatment and Viability/Apoptosis Assays in Organoids

Materials:

- · Established organoid cultures
- Ceritinib stock solution (dissolved in DMSO)
- Organoid culture medium
- CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar
- Caspase-Glo® 3/7 Assay (Promega) or similar
- Multi-well plates (96-well or 384-well)

Procedure:

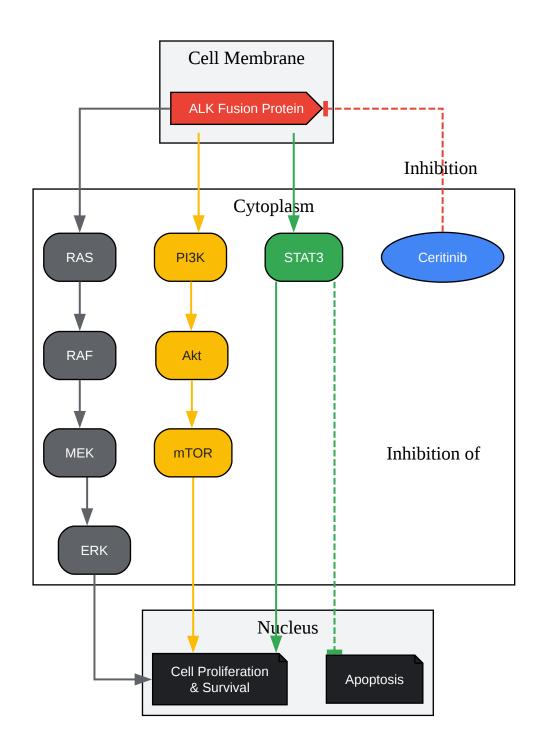
- Organoid Plating for Drug Screening:
 - Harvest established organoids and dissociate them into small fragments or single cells.
 - Count the cells and plate a standardized number of cells/organoid fragments in Matrigel® domes in a 96-well or 384-well plate.
 - Allow organoids to form for 3-5 days before treatment.
- Ceritinib Treatment:



- Prepare a serial dilution of ceritinib in organoid culture medium. A typical starting concentration range could be 0.01 μM to 10 μM. Include a DMSO vehicle control.
- Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of ceritinib.
- Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
- Cell Viability Assay (e.g., CellTiter-Glo® 3D):
 - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
 - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
 - Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
- Apoptosis Assay (e.g., Caspase-Glo® 3/7):
 - Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.
 - Measure luminescence to quantify caspase-3/7 activity, which is a hallmark of apoptosis.

Mandatory Visualizations

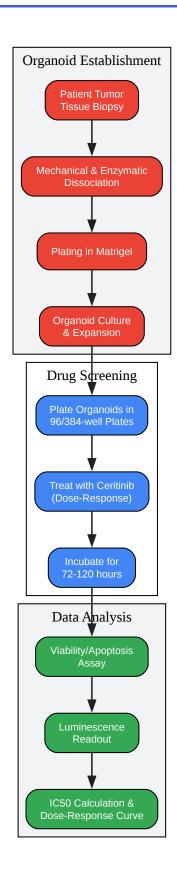




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Caption: Ceritinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

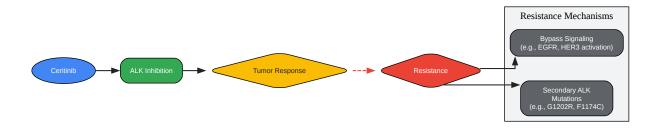




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Caption: Workflow for patient-derived organoid generation and **ceritinib** drug screening.





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Caption: Logical relationship of **ceritinib** action and potential resistance mechanisms.

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